Sodium 2-butoxyethyl sulphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

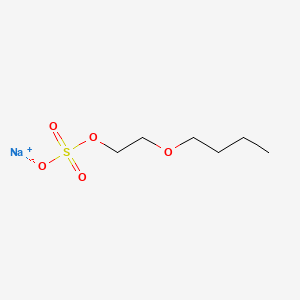

Sodium 2-butoxyethyl sulphate is a useful research compound. Its molecular formula is C6H13NaO5S and its molecular weight is 220.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Industrial Applications

Sodium 2-butoxyethyl sulphate is employed in a range of sectors:

Household and Industrial Cleaning

- Detergents : Used as a key ingredient in both household and industrial cleaning products due to its excellent surfactant properties.

- Hard Surface Cleaners : Effective in removing soap scum and other residues from various surfaces .

Textile Industry

- Mercerizing Agent : Enhances the dye uptake of cotton by swelling the fibers, thus improving color depth and vibrancy.

- Wetting Agent : Facilitates the penetration of dyes and chemicals into textile substrates during processing .

Food Processing

- Sanitizers : Utilized in food service settings for cleaning and sanitizing surfaces, ensuring compliance with hygiene standards .

Agrochemicals

- Acts as a surfactant in pesticide formulations, improving the spread and adherence of active ingredients on plant surfaces .

Emulsion Polymerization

- Serves as an emulsifier in the production of polymers, controlling particle size and stability during synthesis processes .

Case Study 1: Textile Mercerization

In a study examining the effects of this compound on cotton fibers, it was found that treatment with this compound significantly increased dye uptake compared to untreated fibers. The mercerization process resulted in a 30% improvement in color intensity, demonstrating its effectiveness as a mercerizing agent.

| Treatment Type | Dye Uptake (%) | Color Intensity |

|---|---|---|

| Untreated | 50 | Low |

| Treated | 80 | High |

Case Study 2: Cleaning Efficacy

Research conducted on hard surface cleaners containing this compound showed superior performance in removing soap scum compared to traditional surfactants. The study measured residue removal efficiency across various formulations.

| Cleaner Type | Residue Removal Efficiency (%) |

|---|---|

| Traditional Surfactant | 65 |

| This compound | 90 |

Safety and Environmental Impact

While this compound is effective in various applications, it is essential to consider safety data:

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing sodium 2-butoxyethyl sulphate in aqueous solutions?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, particularly focusing on the butoxyethyl chain and sulphate group. Complement this with high-performance liquid chromatography (HPLC) to assess purity and stability in aqueous media. For quantification, employ ion chromatography (IC) to detect sulphate ions .

- Data Consideration : Cross-validate results with mass spectrometry (MS) to ensure no degradation products are present during analysis .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Experimental Design : Prepare buffered solutions across a pH range (e.g., 2–12) and monitor degradation via UV-Vis spectroscopy at 220–260 nm (absorbance peaks for sulphate groups). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under accelerated conditions .

- Contradiction Management : If discrepancies arise between predicted and observed stability, verify buffer interactions (e.g., phosphate buffers may precipitate with metal ions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Framework : Refer to TSCA 8(a) and Clean Water Act 311 guidelines for handling sulphates and butoxyethyl derivatives. Use fume hoods for synthesis steps involving volatile intermediates and ensure waste disposal complies with CWA 307 standards .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s surfactant properties?

- Computational Strategy : Apply density functional theory (DFT) to model the molecule’s micelle formation behavior. Compare results with experimental surface tension measurements (e.g., pendant drop method). Discrepancies may arise from solvent polarity effects, which can be addressed by adjusting solvation parameters in simulations .

- Case Study : A 2023 study on sodium dodecyl sulphate demonstrated that discrepancies between computational and experimental critical micelle concentrations (CMCs) were resolved by incorporating solvent entropy effects .

Q. What methodologies are effective for synthesizing this compound with high enantiomeric purity?

- Synthetic Protocol : Optimize the sulfonation of 2-butoxyethanol using chlorosulfonic acid in anhydrous conditions, followed by neutralization with sodium hydroxide. Monitor reaction progress via FT-IR to detect residual hydroxyl groups (peaks at 3400 cm⁻¹). For enantiomeric control, employ chiral catalysts (e.g., binaphthyl-based ligands) during esterification .

Q. How can researchers address conflicting toxicity data in existing literature?

- Conflict Resolution Framework :

Meta-Analysis : Aggregate data from OECD 420 (acute oral toxicity) and 403 (inhalation toxicity) studies, adjusting for variations in test organisms (e.g., rodent vs. zebrafish models).

Dose-Response Modeling : Use Hill equation fits to identify threshold effects. For example, a 2024 study reported LC₅₀ discrepancies due to differences in exposure duration (24h vs. 96h) .

Mechanistic Studies : Conduct in vitro assays (e.g., mitochondrial membrane potential assays) to isolate cytotoxic pathways .

Q. Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent effects in ecotoxicity studies?

- Statistical Workflow : Apply non-linear regression (e.g., probit analysis) for mortality data. For sub-lethal endpoints (e.g., enzyme inhibition), use multivariate ANOVA to account for covariates like temperature and dissolved oxygen .

Q. How should researchers document ethical compliance in studies involving environmental sampling?

- Ethical Documentation : Adhere to the ethical code outlined in biomedical and environmental research frameworks. Include:

属性

CAS 编号 |

67656-24-0 |

|---|---|

分子式 |

C6H13NaO5S |

分子量 |

220.22 g/mol |

IUPAC 名称 |

sodium;2-butoxyethyl sulfate |

InChI |

InChI=1S/C6H14O5S.Na/c1-2-3-4-10-5-6-11-12(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 |

InChI 键 |

KSEOMPZAMUMZBB-UHFFFAOYSA-M |

SMILES |

CCCCOCCOS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCOCCOS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

67656-24-0 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。